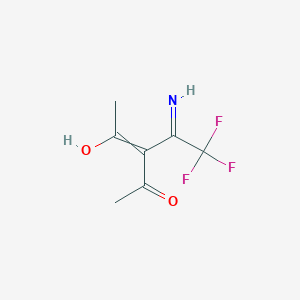
2,4-Pentanedione, 3-(1-amino-2,2,2-trifluoroethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione is a fluorinated organic compound known for its unique chemical properties and potential applications in various fields. The presence of trifluoromethyl and amino groups in its structure imparts distinct reactivity and stability, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione typically involves the reaction of 1,3-diketone substrates with trifluoroacetic anhydride. This reaction generates the electrophilic species of trifluoroacetaldehyde in situ, which then reacts with the diketone to form the desired product . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the electrophilic species.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its derivatives may have pharmaceutical applications, including as potential drug candidates.
Industry: The compound is used in the development of advanced materials, such as fluorinated polymers and coatings
作用機序
The mechanism by which 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione exerts its effects involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The amino group can form hydrogen bonds and participate in nucleophilic attacks, influencing the compound’s reactivity and binding affinity .
類似化合物との比較
Similar Compounds
- 3-(1-amino-2,2,2-trifluoroethylidene)-2-imino-1,1,4,5,6,7-hexafluoroindan
- 2-amino-1,1,4,5,6,7-hexafluoro-3-trifluoroacetylindene
Uniqueness
Compared to similar compounds, 3-(1-amino-2,2,2-trifluoroethylidene)pentane-2,4-dione stands out due to its specific combination of trifluoromethyl and amino groups, which impart unique reactivity and stability. This makes it particularly valuable for applications requiring high chemical resistance and specific reactivity patterns .
特性
CAS番号 |
138610-12-5 |
|---|---|
分子式 |
C7H8F3NO2 |
分子量 |
195.14 g/mol |
IUPAC名 |
4-hydroxy-3-(2,2,2-trifluoroethanimidoyl)pent-3-en-2-one |
InChI |
InChI=1S/C7H8F3NO2/c1-3(12)5(4(2)13)6(11)7(8,9)10/h11-12H,1-2H3 |
InChIキー |
ZGZFEVLERGWXOL-UHFFFAOYSA-N |
正規SMILES |
CC(=C(C(=O)C)C(=N)C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


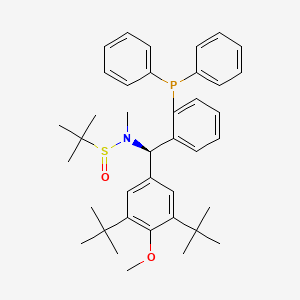
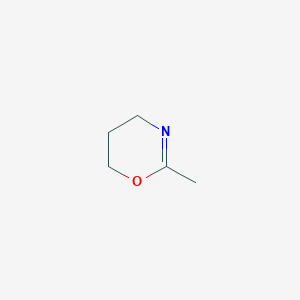
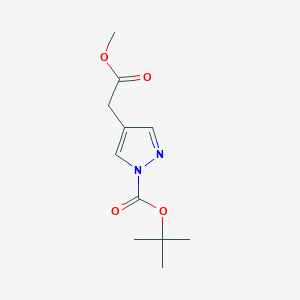
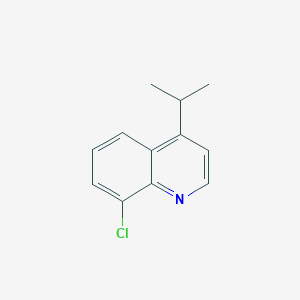
![5-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13660890.png)


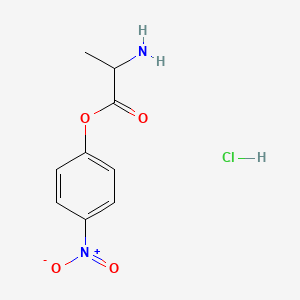
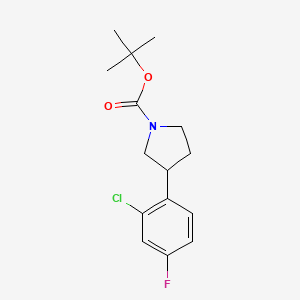

![1-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13660931.png)
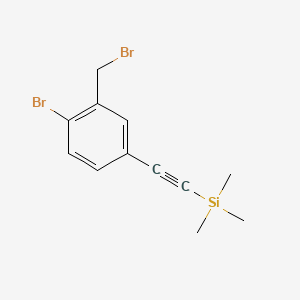
![3-Methyl-6-azabicyclo[3.1.1]heptane](/img/structure/B13660948.png)

